Equivalent KRAS G12C Inhibition in H358 Cells
MRTX-1257-d6 exhibits the same potent, covalent inhibition of KRAS G12C as its unlabeled parent, MRTX-1257. This equivalence confirms that the deuterium substitution at the two N-methyl positions does not alter the compound's binding affinity or cellular target engagement .
| Evidence Dimension | Inhibition of KRAS-dependent ERK phosphorylation |
|---|---|
| Target Compound Data | IC50 = 900 pM |
| Comparator Or Baseline | MRTX-1257 (unlabeled): IC50 = 900 pM |
| Quantified Difference | No difference (0 pM) |
| Conditions | H358 cell line; measured by ERK phosphorylation assay |
Why This Matters
This data ensures that MRTX-1257-d6 can be used as a precise, potency-matched tracer in cellular and in vivo pharmacology studies, eliminating potency as a confounding variable when assessing PK/PD relationships.
